2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

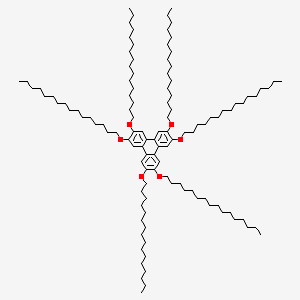

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene is a chemical compound known for its unique structure and properties It belongs to the class of discotic liquid crystals, which are characterized by their ability to form columnar mesophases

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene typically involves the reaction of triphenylene with hexadecyloxy groups. One common method involves the use of hexadecyloxy bromide and triphenylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Substitution: The hexadecyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the triphenylene core .

Scientific Research Applications

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of molecular interactions.

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene is primarily related to its ability to form columnar mesophases. These mesophases facilitate the transport of charge carriers, making the compound useful in electronic applications. The molecular targets and pathways involved include interactions with other organic molecules and the formation of supramolecular structures .

Comparison with Similar Compounds

Similar Compounds

- 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene

- 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene

- 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene

Uniqueness

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene is unique due to its longer hexadecyloxy chains, which enhance its ability to form stable columnar mesophases. This property makes it particularly suitable for applications in electronic and optoelectronic devices, where stability and efficient charge transport are crucial .

Biological Activity

2,3,6,7,10,11-Hexakis(hexadecyloxy)triphenylene (often referred to as HAT6) is a compound characterized by a triphenylene core with six hexadecyloxy side chains. This structure is significant for its applications in liquid crystal technology and organic electronics, particularly as a hole transport material in perovskite solar cells. This article explores the biological activity of HAT6, emphasizing its interactions at the molecular level, potential therapeutic applications, and relevant research findings.

- CAS Number: 70351-86-9

- Molecular Formula: C54H84O6

- Molecular Weight: 829.24 g/mol

- Appearance: Off-white to pale yellow powder/crystal

- Purity: >98% (HPLC)

- Absorption Maximum: λ max 278 nm (in DCM)

Biological Activity Overview

HAT6 exhibits various biological activities primarily due to its unique structural properties. The presence of multiple hexadecyloxy chains enhances solubility in organic solvents and increases electron density in the triphenylene core. These characteristics contribute to its potential applications in biological systems.

Key Biological Activities

- Antioxidant Properties : Research suggests that compounds with triphenylene structures can exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Cellular Interaction : Studies indicate that HAT6 can interact with lipid membranes and cellular components, potentially influencing cell signaling pathways.

- Thermal Stability : As a component in perovskite solar cells, HAT6 demonstrates significant thermal stability under ambient conditions, which may also extend to biological systems.

Case Study 1: Hole Transport Material in Perovskite Solar Cells

A study by Ain et al. (2023) demonstrated that HAT6 serves as an effective hole transport material in perovskite solar cells. The devices maintained 93% efficiency after 690 hours and 92% after 1200 hours under ambient conditions. This stability suggests potential applications in bioelectronics where long-term performance is crucial .

Case Study 2: Dynamics of Discotic Liquid Crystals

Research by Mulder et al. (2003) investigated the dynamics of HAT6 in both columnar and isotropic liquid phases. The study found that the molecular ordering significantly affects charge transport properties, which may have implications for cellular energy transfer processes .

| Property | Value |

|---|---|

| CAS Number | 70351-86-9 |

| Molecular Formula | C54H84O6 |

| Molecular Weight | 829.24 g/mol |

| Purity | >98% (HPLC) |

| Melting Point | T = 65 °C (Col H phase) |

| Absorption Maximum | λ max 278 nm (in DCM) |

Biological Activity Summary

| Activity Type | Description |

|---|---|

| Antioxidant | Potential protective effects against oxidative stress |

| Cellular Interaction | Influences cell signaling pathways through membrane interaction |

| Thermal Stability | Maintains performance under varying conditions |

Properties

CAS No. |

148461-92-1 |

|---|---|

Molecular Formula |

C114H204O6 |

Molecular Weight |

1670.8 g/mol |

IUPAC Name |

2,3,6,7,10,11-hexahexadecoxytriphenylene |

InChI |

InChI=1S/C114H204O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-115-109-97-103-104(98-110(109)116-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)106-100-112(118-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)114(120-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)102-108(106)107-101-113(119-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)111(99-105(103)107)117-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h97-102H,7-96H2,1-6H3 |

InChI Key |

IWUWQWGYYMSFHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.